3-Chloro-4-((4-methylbenzyl)oxy)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-methylbenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-methylbenzyl)oxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Chloro-4-((4-methylbenzyl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The exact mechanism of action of 3-Chloro-4-((4-methylbenzyl)oxy)benzamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxybenzamide
- 4-Methylbenzyl chloride
- 3-Chloro-4-((4-methylphenyl)methoxy)benzamide
Uniqueness
3-Chloro-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a 4-methylbenzyl ether moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-chloro-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H2,17,18) |
InChI Key |
KKTAIDUYFSFPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
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